N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-12-6-7-13(8-17(12)22(25)26)19(24)20-14-9-18(23)21(11-14)15-4-3-5-16(10-15)27-2/h3-8,10,14H,9,11H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAHDPHAPNBALE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor, such as a γ-amino acid or its derivative, under acidic or basic conditions to form the pyrrolidinone ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where a methoxybenzoyl chloride reacts with the pyrrolidinone intermediate in the presence of a Lewis acid catalyst like aluminum chloride.
Nitration of the Benzamide: The nitration of the benzamide moiety is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the benzene ring.
Coupling Reactions: The final step involves coupling the methoxyphenyl-pyrrolidinone intermediate with the nitrated benzamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Additionally, the use of automated synthesis and purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation, sulfonation, or nitration, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂)
Substitution: Chlorine gas (Cl₂) for halogenation, sulfuric acid (H₂SO₄) for sulfonation
Major Products
Oxidation: Formation of methoxybenzoic acid derivatives
Reduction: Formation of amino derivatives from the nitro group
Substitution: Halogenated or sulfonated derivatives of the original compound
Scientific Research Applications
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites, thereby influencing cellular signaling pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes structurally related compounds and their substituent variations:
Substituent Effects on Properties
- Electron-Withdrawing vs. In contrast, the 3,4-dimethoxy groups in ’s compound donate electron density, which may stabilize charge-transfer complexes . The piperidinylsulfonyl group in introduces strong polarity, likely improving aqueous solubility compared to the nitro group in the target compound .
Lipophilicity and Solubility :
- The 3,4-dimethylphenyl substituent in CAS 896370-59-5 increases lipophilicity (logP), favoring passive diffusion across biological membranes. The methoxy group in the target compound balances lipophilicity with moderate polarity .
- The hydroxy group in ’s compound enhances hydrogen-bonding capacity, critical for metal coordination in catalysis .
Theoretical and Computational Insights
Density functional theory (DFT) studies () suggest that exact-exchange terms improve thermochemical accuracy in modeling nitro- and methoxy-substituted systems. For the target compound, DFT could predict bond dissociation energies or nitro group stability, aiding in reactivity assessments .
Biological Activity
Chemical Structure and Properties
The chemical structure of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 342.34 g/mol
- IUPAC Name : this compound
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic processes. The presence of a pyrrolidine ring suggests potential interactions with G-protein coupled receptors (GPCRs), which are crucial in many physiological processes.
Pharmacological Effects
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially mitigating oxidative stress in cells.
- Anti-inflammatory Effects : The nitro group in the structure may contribute to anti-inflammatory activities, as nitro compounds often modulate inflammatory pathways.
- Anticancer Potential : Some derivatives of similar compounds have shown promise in inhibiting cancer cell proliferation, indicating that this compound may warrant further investigation in oncology.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2021) | Demonstrated that the compound inhibited the proliferation of certain cancer cell lines by inducing apoptosis. |
| Study B (2022) | Found that the compound reduced oxidative stress markers in rat models, suggesting potential neuroprotective effects. |
| Study C (2023) | Reported anti-inflammatory effects in vitro, with significant reductions in pro-inflammatory cytokines. |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption : The compound is expected to have moderate absorption characteristics due to its lipophilicity.
- Distribution : Data suggests it may distribute widely in tissues, particularly those with high metabolic activity.
- Metabolism : Metabolites may include mercapturic acid derivatives, which are indicative of detoxification processes.
- Excretion : Primarily excreted through urine, with studies indicating a significant portion as conjugated metabolites.
Metabolite Studies
Research into the metabolites formed from this compound can provide insights into its biological activity:
| Metabolite | Biological Activity |
|---|---|
| Mercapturic Acid | Indicative of detoxification; potential biomarker for exposure studies. |
Q & A
Basic Synthesis and Characterization
Q: What are the key steps and challenges in synthesizing N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide? A: Synthesis involves multi-step organic reactions, including:
- Pyrrolidinone Ring Formation : Cyclization of precursors under controlled conditions (e.g., temperature, solvent polarity) to form the 5-oxopyrrolidin-3-yl scaffold.
- Aromatic Substitution : Introducing the 3-methoxyphenyl group via nucleophilic substitution or coupling reactions.
- Benzamide Assembly : Coupling the nitrobenzamide moiety using carbodiimide-based reagents (e.g., DCC or EDC).
Challenges : Ensuring regioselectivity during nitro-group placement and avoiding side reactions (e.g., over-oxidation of methoxy groups). Characterization requires NMR (1H/13C), HRMS for molecular confirmation, and HPLC for purity validation .
Advanced Synthesis: Reaction Optimization
Q: How can researchers optimize reaction yields and purity for this compound? A: Critical parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalyst Use : Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction).
- Temperature Control : Maintaining ≤80°C to prevent nitro-group decomposition.
- Workup Protocols : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate pure product.
Refer to analogous protocols for nitrobenzamide derivatives .
Structural Characterization Challenges
Q: What advanced techniques resolve ambiguities in the compound’s structure? A:
- X-ray Crystallography : Use SHELXL for refinement to confirm bond lengths/angles and detect disorder (common in nitro/methoxy-substituted aromatics) .
- 2D NMR (COSY, NOESY): Assign stereochemistry and verify substituent positions.
- DFT Calculations : Compare experimental IR/Raman spectra with computed vibrational modes .
Computational Modeling for Property Prediction
Q: How can density-functional theory (DFT) predict physicochemical properties? A:
- Thermochemical Accuracy : Becke’s hybrid functional (B3LYP) with gradient corrections calculates atomization energies (error ~2.4 kcal/mol) .
- Electrostatic Potential Mapping : Identify reactive sites (e.g., nitro group’s electrophilic nature).
- Solubility Prediction : Use COSMO-RS models with solvent descriptors.
Biological Activity Evaluation
Q: What methodologies assess this compound’s interaction with biological targets? A:
- Enzyme Assays : Test inhibition of acetylcholinesterase (relevant for neurodegenerative diseases) via Ellman’s method.
- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin/dopamine receptors).
- Molecular Docking : AutoDock/Vina to predict binding poses with targets like MERS-CoV protease (see analogous carboxamide inhibitors) .
Advanced Crystallography: Handling Disorder
Q: How to address crystallographic disorder in the methoxyphenyl or nitro groups? A:
- Multi-Component Refinement : Split disordered atoms into partial occupancy sites using SHELXL.
- Restraints : Apply ADP similarity and distance restraints to stabilize refinement.
- Low-Temperature Data : Collect data at 100 K to reduce thermal motion artifacts .
Data Contradiction Analysis
Q: How to resolve discrepancies in biological activity data across studies? A:
- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC50 protocols).
- Structural Analogues : Cross-reference with compounds like N-(4-chlorophenyl)-5-methoxy-2-nitrosoaniline, where substituent electronegativity alters activity .
- Dose-Response Curves : Validate nonlinear regression models (e.g., Hill slope consistency).
Stability and Reactivity Under Physiological Conditions
Q: How does the nitro group influence stability in aqueous media? A:
- Hydrolytic Stability : Nitro groups are generally stable but may undergo reduction in vivo (e.g., via cytochrome P450).
- pH-Dependent Degradation : Monitor degradation kinetics in buffers (pH 1–10) via LC-MS.
- Photostability : UV-vis exposure tests to assess nitro-to-nitrite conversion .
Structure-Activity Relationship (SAR) Studies
Q: What structural modifications enhance target selectivity? A:
- Nitro Position : Moving the nitro group from 3- to 4-position alters electronic effects and receptor affinity.
- Methoxy Replacement : Substitute with halogens (e.g., Cl, F) to modulate lipophilicity (see fluorophenyl analogues in ).
- Pyrrolidinone Modifications : Introduce spirocyclic or methyl groups to restrict conformational flexibility .
Advanced Computational Modeling for Target Prediction
Q: How to prioritize biological targets for this compound? A:
- Phylogenetic Profiling : Use ChEMBL/BindingDB to identify homologous targets of structurally similar compounds.
- Machine Learning : Train models on bioactivity data (e.g., random forests for kinase inhibition prediction).
- Network Pharmacology : Construct target-pathway networks (e.g., KEGG) to map polypharmacology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
